

Independent Validation of Bofutrelvir IC50 and EC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bofutrelvir

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This guide provides an objective comparison of published half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for **Bofutrelvir**, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The data presented is collated from various independent studies to offer a comprehensive overview of its in vitro efficacy. Detailed experimental methodologies are provided to support the interpretation of these values.

Comparative Efficacy of Bofutrelvir

Bofutrelvir has demonstrated significant inhibitory activity against the wild-type SARS-CoV-2 main protease and potent antiviral efficacy against various viral strains. The following tables summarize the key IC50 and EC50 values reported in peer-reviewed literature.

Bofutrelvir IC50 Values

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. In the context of **Bofutrelvir**, this pertains to its inhibition of the SARS-CoV-2 main protease (Mpro).

Target	IC50 Value	Source
SARS-CoV-2 Mpro (Wild-Type)	53 nM	[1] [2]
SARS-CoV-2 Mpro (Wild-Type)	0.021 μ M (21 nM)	[3]
SARS-CoV-2 Mpro Mutant (E166R)	1.889 μ M	[3]
SARS-CoV-2 Mpro Mutant (E166V)	2.740 μ M	[3]
SARS-CoV-2 Mpro Mutant (S144A)	24.090 μ M	[3]
SARS-CoV-2 Mpro Mutants (E166N, H163A)	> 100 μ M	[3]

Bofutrelvir EC50 Values

The EC50 value indicates the concentration of a drug that gives a half-maximal response. For **Bofutrelvir**, this is a measure of its effectiveness in inhibiting viral replication in cell-based assays.

Virus Strain	Cell Line	EC50 Value	Source
SARS-CoV-2 (Original)	Vero E6	0.53 μ M	[1][2]
SARS-CoV-2 (Original)	Vero E6	0.42 μ M	[2]
SARS-CoV-2 (Alpha Variant)	Vero E6	0.39 μ M	[2]
SARS-CoV-2 (Beta Variant)	Vero E6	0.28 μ M	[2]
SARS-CoV-2 (Delta Variant)	Vero E6	0.27 μ M	[2]
SARS-CoV-2 (Omicron Variant)	Vero E6	0.26 μ M	[2]

Experimental Protocols

The determination of IC50 and EC50 values for **Bofutrelvir** involves distinct experimental methodologies. Below are detailed descriptions of the typical assays cited in the literature.

IC50 Determination via FRET-Based Assay

The inhibitory potency of **Bofutrelvir** against the SARS-CoV-2 Mpro is commonly assessed using a Förster Resonance Energy Transfer (FRET)-based enzymatic assay.[3]

- **Reagents and Preparation:** The assay utilizes a recombinant SARS-CoV-2 Mpro and a specific fluorogenic substrate peptide that is cleaved by the protease. **Bofutrelvir** is prepared in a series of dilutions.
- **Assay Procedure:** The Mpro enzyme is pre-incubated with varying concentrations of **Bofutrelvir**. The enzymatic reaction is then initiated by the addition of the FRET substrate.
- **Data Acquisition:** The cleavage of the substrate by Mpro separates a fluorophore and a quencher, resulting in an increase in fluorescence intensity. This is measured over time using a fluorescence plate reader.

- **Data Analysis:** The rate of the enzymatic reaction is calculated from the fluorescence data. The IC50 value is determined by plotting the enzyme inhibition against the logarithm of the **Bofutrelvir** concentration and fitting the data to a dose-response curve.

EC50 Determination via Antiviral Assays

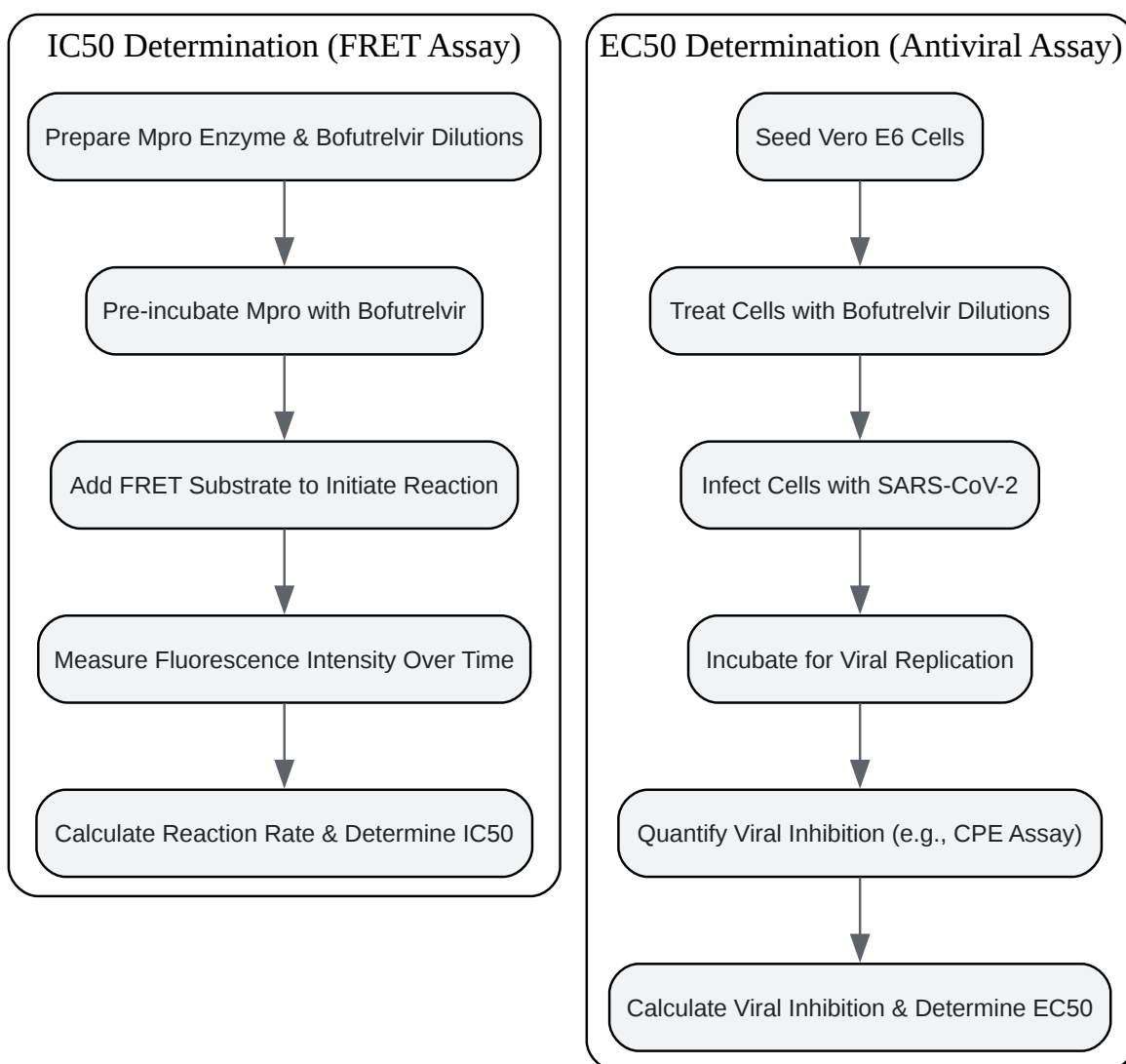
The antiviral efficacy of **Bofutrelvir** is evaluated in cell culture systems using methods such as cytopathic effect (CPE) assays, plaque reduction assays, or virus yield reduction assays.^[4]

The general workflow using Vero E6 cells is as follows:

- **Cell Culture:** Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in appropriate media and seeded in multi-well plates.
- **Compound Treatment and Viral Infection:** The cells are treated with various concentrations of **Bofutrelvir**. Subsequently, the cells are infected with a known titer of the SARS-CoV-2 virus (wild-type or variant).
- **Incubation:** The treated and infected cells are incubated for a specific period to allow for viral replication.
- **Quantification of Antiviral Activity:**
 - **CPE Assay:** The extent of virus-induced cell death (cytopathic effect) is visually assessed or quantified using cell viability assays (e.g., neutral red uptake).
 - **Plaque Reduction Assay:** The number of viral plaques (localized areas of cell death) is counted to determine the reduction in viral infectivity.
 - **Virus Yield Reduction Assay:** The amount of infectious virus produced in the culture supernatant is quantified by titration.
- **Data Analysis:** The EC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the **Bofutrelvir** concentration and fitting the data to a dose-response curve.

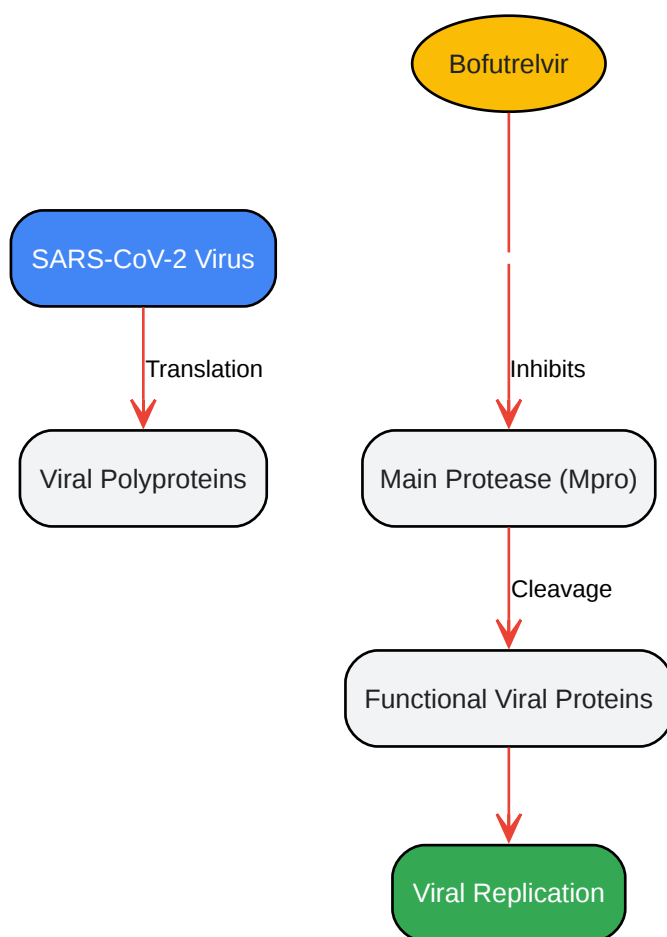
Visualized Experimental Workflow and Mechanism of Action

To further elucidate the processes described, the following diagrams illustrate the experimental workflow for determining IC₅₀ and EC₅₀ values, as well as the mechanism of action of **Bofutrelvir**.



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Caption: Workflow for IC₅₀ and EC₅₀ determination of **Bofutrelvir**.



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Caption: **Bofutrelvir**'s mechanism of action via Mpro inhibition.

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- To cite this document: BenchChem. [Independent Validation of Bofutrelvir IC50 and EC50 Values: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025823#independent-validation-of-published-bofutrelvir-ic50-and-ec50-values]

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